5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide
5-Bromosalicylic Acid (CAS 89-55-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromosalicylic acid, with the CAS number 89-55-4, is a brominated derivative of salicylic (B10762653) acid. This monograph provides an in-depth technical overview of its chemical and physical properties, spectral data, safety and handling information, and key applications with a focus on its role as a synthetic intermediate and its potential biological activities. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.
Chemical and Physical Properties
5-Bromosalicylic acid is a white to off-white crystalline solid.[1] Its core structure consists of a salicylic acid backbone with a bromine atom substituted at the 5-position of the benzene (B151609) ring.
Table 1: Physicochemical Properties of 5-Bromosalicylic Acid
| Property | Value | Reference(s) |
| CAS Number | 89-55-4 | [2],[3] |
| Molecular Formula | C₇H₅BrO₃ | [3],[4] |
| Molecular Weight | 217.02 g/mol | [2],[4] |
| Melting Point | 159-162 °C | [2],[5] |
| Appearance | White to off-white crystalline solid/powder | [1],[6] |
| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [1] |
| pKa | 2.61 (25°C) | [5] |
Table 2: Spectral Data of 5-Bromosalicylic Acid
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available in databases like NMRShiftDB. | [4] |
| IR Spectra (FTIR) | Spectra available, typically showing characteristic peaks for hydroxyl, carboxyl, and aromatic C-H and C-Br bonds. | [4] |
| Mass Spectrometry (GC-MS) | Spectral data is available for identification and analysis. | [7] |
Safety and Handling
5-Bromosalicylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[4][8] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as an N95 respirator), should be worn when handling this compound.[2][5]
Table 3: GHS Hazard Information for 5-Bromosalicylic Acid
| Hazard Statement | Code | Description | Reference(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [4] |
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
Experimental Protocols
Synthesis of 5-Bromosalicylic Acid
A common method for the synthesis of 5-bromosalicylic acid involves the bromination of salicylic acid. The following is a general experimental protocol:
Materials:
-
Salicylic acid
-
Liquid bromine
-
Dibromoethane
-
Glacial acetic acid (optional, as a second solvent)
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve salicylic acid in dibromoethane in a round-bottom flask equipped with a stirrer and condenser.
-
Heat the solution to approximately 80°C.
-
Slowly add a solution of liquid bromine dissolved in dibromoethane to the heated salicylic acid solution over a period of several hours while stirring.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to approximately 15°C to allow the 5-bromosalicylic acid to crystallize.
-
Separate the crystalline product by filtration.
-
Wash the collected crystals with water or fresh dibromoethane.
-
Dry the purified 5-bromosalicylic acid.
This protocol is adapted from a patented synthesis method and may require optimization for specific laboratory conditions.
Application in the Synthesis of Honokiol (B1673403)
5-Bromosalicylic acid serves as a key starting material for the synthesis of honokiol, a biphenyl-type neolignan with neurotrophic and other biological activities.[10] The synthesis often involves a Suzuki-Miyaura cross-coupling reaction.
Conceptual Workflow for Honokiol Synthesis:
Caption: Conceptual workflow for the synthesis of Honokiol from 5-Bromosalicylic acid.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of 5-bromosalicylic acid are limited, its structural similarity to other salicylic acid derivatives, such as 5-aminosalicylic acid (5-ASA), suggests potential mechanisms of action, particularly in anti-inflammatory responses. The anti-inflammatory effects of salicylates are often attributed to their interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
Proposed Anti-inflammatory Mechanism via PPAR-γ Activation
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ can lead to the suppression of pro-inflammatory gene expression. It is plausible that 5-bromosalicylic acid, like 5-ASA, could act as a PPAR-γ agonist.
Caption: Proposed PPAR-γ activation pathway by 5-Bromosalicylic acid.
Proposed Anti-inflammatory Mechanism via NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammatory responses. Inhibition of this pathway prevents the transcription of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activation.
References
- 1. WO2017070568A1 - Improved synthesis of honokiol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial and Cytoxicity Activities of 5-Nitro Acetyl Salicylic Acid and 5-Bromo Acetyl Salicylic Acid Compounds - Europub [europub.co.uk]
- 5. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]
- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
